molecular formula C17H20N2O2 B2416159 N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide CAS No. 2361747-00-2

N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide

Cat. No.: B2416159
CAS No.: 2361747-00-2
M. Wt: 284.359
InChI Key: BXVBCMAMAZOFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide” is a chemical compound with the IUPAC name 1-(cyclopentylcarbonyl)-6-indolinamine . It has a molecular weight of 230.31 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O/c15-12-6-5-10-7-8-16(13(10)9-12)14(17)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties such as solubility, boiling point, and specific gravity are not available in the sources I found.

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-16(20)18-14-8-7-12-9-10-19(15(12)11-14)17(21)13-5-3-4-6-13/h2,7-8,11,13H,1,3-6,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVBCMAMAZOFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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